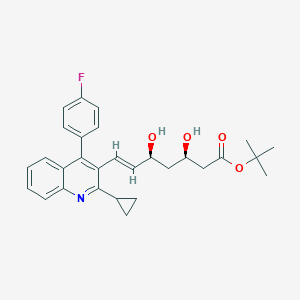

tert-Butyl pitavastatin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

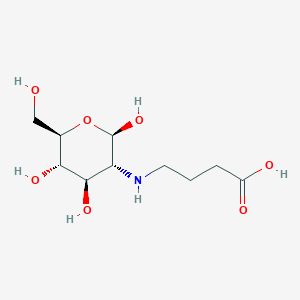

Tert-Butyl Pitavastatin is used to prepare hemicalcium salt . It is an impurity of Pitavastatin which causes atherosclerosis regression in humans with subclinical carotid atherosclerosis .

Synthesis Analysis

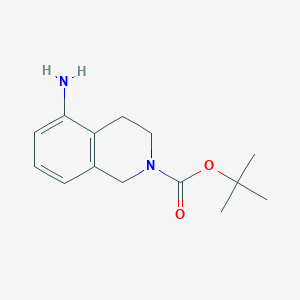

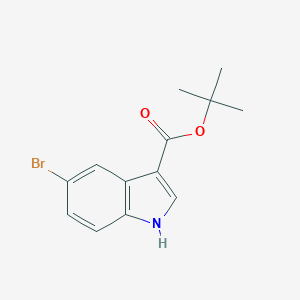

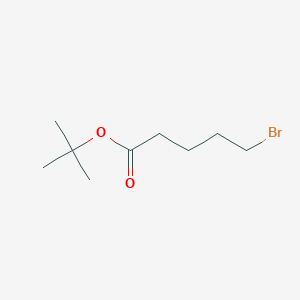

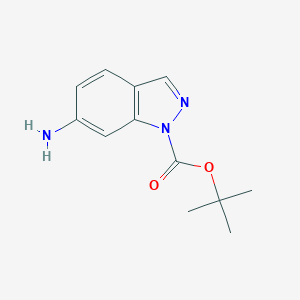

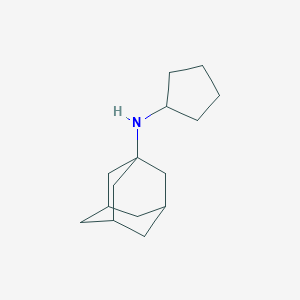

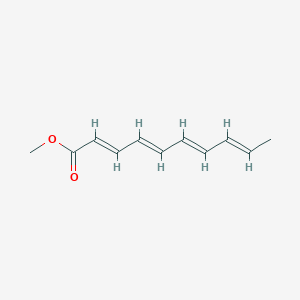

The synthesis of tert-Butyl Pitavastatin involves several steps. One method involves reacting (4R-Cis)-6-chloromethyl-2, 2-dimethyl-1, 3-dioxolane-4-tert-butyl acetate with a substance A under the action of a first base catalyst to obtain a substance B. This is then oxidized with an oxidant to obtain matter C. This then reacts with 2-cyclopropyl-4- (4-fluorophenyl) -quinoline-3-formaldehyde under the action of a second base catalyst to obtain a substance D. Finally, acid deprotection is carried out to obtain pitavastatin tert-butyl ester .Molecular Structure Analysis

The molecular formula of tert-Butyl Pitavastatin is C29H32FNO4. It has a molecular weight of 477.567. The density is 1.2±0.1 g/cm3 and it has a boiling point of 674.5±55.0 °C at 760 mmHg .Chemical Reactions Analysis

The chemical reactions of tert-Butyl Pitavastatin involve several steps. The first step is the deprotonation of tert-butyl hydroperoxide (TBHP) with the base (MOH) in the aqueous phase. The base is usually in excess with respect to TBHP to ensure a high enough pH when the reaction has almost completed .Physical And Chemical Properties Analysis

Tert-Butyl Pitavastatin has a density of 1.2±0.1 g/cm3. It has a boiling point of 674.5±55.0 °C at 760 mmHg. The molecular formula is C29H32FNO4 and the molecular weight is 477.567 .科学的研究の応用

Cardiovascular Medicine

Pitavastatin, including its tert-Butyl ester form, is primarily used in cardiovascular medicine for its lipid-lowering effects. It has been shown to regress coronary plaques in patients with acute coronary syndrome and is known for its high efficacy at low doses with minimal drug interactions .

Diabetes and Metabolic Disorders

This compound is well tolerated and significantly improves LDL-C and triglyceride levels, which is particularly beneficial for patients with diabetes or other metabolic disorders .

Atherosclerotic Plaque Analysis

In patients with coronary artery disease, pitavastatin decreases coronary atherosclerotic plaque volume and composition, inducing atheroma stabilization, which is crucial for preventing cardiovascular events .

Chemical Synthesis

In the field of chemistry, tert-Butyl pitavastatin serves as an intermediate in various synthetic processes. Its unique reactivity pattern due to the tert-butyl group makes it valuable for chemical transformations .

Pharmaceutical Development

The tert-Butyl ester form of pitavastatin has been found to be obtainable as a solid, which is advantageous in the development of pharmaceutical formulations .

Radiochemistry

tert-Butyl pitavastatin has been used in the synthesis of radiolabeled compounds for imaging studies, expanding its applications into the field of radiochemistry .

作用機序

Target of Action

Tert-Butyl Pitavastatin, also known as Pitavastatin, is a potent inhibitor of the enzyme HMG-CoA reductase . This enzyme plays a crucial role in the biosynthesis of cholesterol, catalyzing the conversion of HMG-CoA to mevalonic acid . By inhibiting this enzyme, Pitavastatin effectively reduces the endogenous production of cholesterol within the liver .

Mode of Action

Pitavastatin acts as a competitive inhibitor of HMG-CoA reductase . It binds to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This inhibition primarily occurs in the liver, where the majority of the body’s cholesterol is produced .

Biochemical Pathways

The inhibition of HMG-CoA reductase by Pitavastatin disrupts the mevalonate pathway, which is responsible for the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . By reducing the levels of these lipids, Pitavastatin helps lower the risk of cardiovascular disease .

Pharmacokinetics

The pharmacokinetics of Pitavastatin involves its absorption, distribution, metabolism, and excretion (ADME). While specific data for Tert-Butyl Pitavastatin is not readily available, studies on Pitavastatin have shown that it has a terminal elimination half-life of approximately 3.12 to 5.01 hours . The bile-flow diversion decreased the AUC0-24 hr for Pitavastatin and its lactone to 66% and 64%, respectively .

Result of Action

The primary result of Pitavastatin’s action is the reduction of abnormal cholesterol and lipid levels, ultimately reducing the risk of cardiovascular disease . It has been shown to significantly reduce LDL levels, an important risk factor for the development of cardiovascular disease . Moreover, Pitavastatin has been found to produce consistently greater increases in high-density lipoprotein cholesterol (HDL-C) levels compared to other statins .

Action Environment

The action of Pitavastatin can be influenced by various environmental factors. For instance, Pitavastatin is resistant to metabolism through the cytochrome P450 pathway in the liver , suggesting that it might minimize possible interactions with other drugs that a patient might be taking.

Safety and Hazards

Tert-Butyl Pitavastatin should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

There is a growing interest in developing more sustainable protocols for the preparation of statins, and the introduction of biocatalyzed steps into the synthetic pathways is highly advantageous. Biocatalysis provides shorter processes, produces less waste, and reduces manufacturing costs and environmental impact .

特性

IUPAC Name |

tert-butyl (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32FNO4/c1-29(2,3)35-26(34)17-22(33)16-21(32)14-15-24-27(18-10-12-20(30)13-11-18)23-6-4-5-7-25(23)31-28(24)19-8-9-19/h4-7,10-15,19,21-22,32-33H,8-9,16-17H2,1-3H3/b15-14+/t21-,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCARMBIYAHBUHR-UQECUQMJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C[C@@H](/C=C/C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl pitavastatin | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153461.png)

![tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B153463.png)

![tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153486.png)